2-Iodofuran-3-carbonitrile
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Overview
Description
2-Iodofuran-3-carbonitrile is an organic compound that belongs to the class of furan derivatives It is characterized by the presence of an iodine atom and a nitrile group attached to a furan ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Iodofuran-3-carbonitrile can be achieved through several methods. One common approach involves the iodination of 3-furancarbonitrile using iodine and a suitable oxidizing agent. The reaction typically takes place in an organic solvent such as acetonitrile, under controlled temperature conditions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions: 2-Iodofuran-3-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other functional groups through nucleophilic substitution reactions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic compounds.
Oxidation and Reduction Reactions: The furan ring can undergo oxidation or reduction under specific conditions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used for substitution reactions.
Suzuki-Miyaura Coupling: Palladium catalysts and boron reagents are commonly employed in this reaction.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can yield biaryl compounds, while nucleophilic substitution can produce various substituted furans.
Scientific Research Applications
2-Iodofuran-3-carbonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the development of advanced materials and as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of 2-Iodofuran-3-carbonitrile involves its interaction with specific molecular targets. For instance, in coupling reactions, the iodine atom facilitates the formation of carbon-carbon bonds through the palladium-catalyzed process. The nitrile group can also participate in various chemical transformations, contributing to the compound’s reactivity .
Comparison with Similar Compounds
2-Bromo-3-furancarbonitrile: Similar in structure but with a bromine atom instead of iodine.
3-Furancarbonitrile: Lacks the halogen atom, making it less reactive in certain types of reactions.
2-Iodo-5-methylfuran: Contains a methyl group, which can influence its chemical behavior.
Uniqueness: 2-Iodofuran-3-carbonitrile is unique due to the presence of both an iodine atom and a nitrile group on the furan ring. This combination imparts distinct reactivity and makes it a valuable compound for various synthetic applications.
Properties
IUPAC Name |
2-iodofuran-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2INO/c6-5-4(3-7)1-2-8-5/h1-2H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLHGGGRPKFRUTP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1C#N)I |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2INO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.98 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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